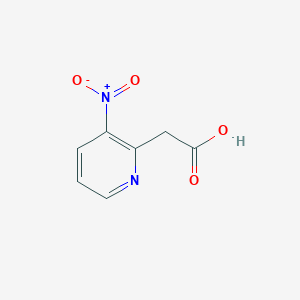
2-(4-T-Butylphenyl)isonicotinic acid
説明
“2-(4-T-Butylphenyl)isonicotinic acid” is a chemical compound with the linear formula C16H17NO2 . It is a derivative of isonicotinic acid, which is a pyridine with a carboxylic acid substituent at the 4-position .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a linear formula C16H17NO2 . The InChI code for this compound is 1S/C16H17NO2/c1-16(2,3)13-6-4-11(5-7-13)14-10-12(15(18)19)8-9-17-14/h4-10H,1-3H3,(H,18,19) .作用機序
Target of Action
It is known that isoniazid, a compound structurally related to 2-(4-t-butylphenyl)isonicotinic acid, targets the mycobacterium tuberculosis katg . This enzyme is crucial for the activation of isoniazid, a frontline drug in the treatment of tuberculosis .
Mode of Action
It is suggested that isoniazid derivatives, which include this compound, are prodrugs that are cleaved into isonicotinic acid, the bioactive form of isoniazid .
Biochemical Pathways
It is known that isoniazid, a compound structurally related to this compound, interferes with the synthesis of mycolic acid, a key component of the mycobacterium tuberculosis cell wall .
Result of Action
It is known that isoniazid, a compound structurally related to this compound, has diverse biological activities like anti-mycobacterial, -bacterial, -fungal and -viral activities .
Action Environment
It is known that the efficacy of isoniazid, a compound structurally related to this compound, can be influenced by factors such as patient compliance to drug regimens and the emergence of drug-resistant strains .
実験室実験の利点と制限
2-(4-T-Butylphenyl)isonicotinic acid has several advantages for use in lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. This compound also has a high stability and solubility, allowing for easy handling and storage. However, this compound has some limitations, including its limited water solubility and potential for degradation under certain conditions.
将来の方向性
There are several future directions for research on 2-(4-T-Butylphenyl)isonicotinic acid. One potential direction is the development of this compound-based metal complexes for use in catalytic and biological applications. Another direction is the investigation of this compound's mechanism of action and its potential as a therapeutic agent for cancer and inflammatory diseases. Additionally, further research is needed to evaluate the safety and efficacy of this compound in animal models and human clinical trials.
In conclusion, this compound is a promising compound with unique properties that make it useful in various research fields. Its potential applications in cancer therapy, inflammation, and catalysis make it an attractive target for further investigation. Further research is needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent.
科学的研究の応用
2-(4-T-Butylphenyl)isonicotinic acid has been studied for its potential applications in various research fields, including medicinal chemistry, drug discovery, and chemical biology. It has been shown to have anticancer, antitumor, and anti-inflammatory properties. This compound has also been used as a ligand for the development of metal complexes for catalytic and biological applications.
特性
IUPAC Name |
2-(4-tert-butylphenyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-16(2,3)13-6-4-11(5-7-13)14-10-12(15(18)19)8-9-17-14/h4-10H,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVPEGIHXKWZTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40680769 | |
| Record name | 2-(4-tert-Butylphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40680769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1226273-21-7 | |
| Record name | 2-(4-tert-Butylphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40680769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Octahydrofuro[3,2-c]pyridine](/img/structure/B3046246.png)
![Ethanol, 2-[(3-bromophenyl)amino]-](/img/structure/B3046247.png)


![tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate oxalate](/img/structure/B3046254.png)


